2-(2-Fluorobenzoyl)-3-methylpyridine
Description
Introduction and Chemical Identity
Structural Definition and IUPAC Nomenclature
2-(2-Fluorobenzoyl)-3-methylpyridine is a bicyclic organic compound comprising a pyridine ring substituted with a methyl group at position 3 and a 2-fluorobenzoyl moiety at position 2. The benzoyl group (C₆H₄F-C=O) is attached to the pyridine core via a ketone linkage.
IUPAC Name :
(2-Fluorophenyl)(3-methylpyridin-2-yl)methanone.
Structural Features :
- Pyridine ring : A six-membered aromatic ring with one nitrogen atom.
- Substituents :
- Methyl (-CH₃) at position 3.
- 2-Fluorobenzoyl (-C(=O)C₆H₃F) at position 2.
The systematic naming follows IUPAC priority rules, where the ketone functional group (methanone) takes precedence, and substituents are numbered to minimize positional indices.
Molecular Formula : C₁₃H₁₀FNO.
Molecular Weight : 215.22 g/mol.
Table 1: Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol |
| IUPAC Name | (2-Fluorophenyl)(3-methylpyridin-2-yl)methanone |
| SMILES | CC1=CC=CN=C1C(=O)C2=CC=CC=C2F |
Chemical Registry Information
CAS Registry Number : 1187164-09-5.
Other Identifiers :
Regulatory and Commercial Availability :
The compound is listed in specialty chemical catalogs (e.g., Matrix Scientific, Ambeed) as a building block for pharmaceutical intermediates. Its synthesis and purification protocols are tailored for research-scale applications, with purity levels typically exceeding 97%.
Historical Context in Heterocyclic Chemistry Research
Pyridine derivatives have long been pivotal in medicinal chemistry due to their electronic versatility and bioisosteric potential. The introduction of fluorine and acyl groups into pyridine frameworks emerged as a strategy to enhance metabolic stability and binding affinity in drug candidates.
Evolution of Fluorinated Pyridines:
- Early Developments : The Chichibabin synthesis (1924) enabled scalable production of pyridine derivatives via aldehyde-ammonia condensations.
- Fluorine Incorporation : Fluorine's electronegativity and small atomic radius improve pharmacokinetic properties, driving interest in compounds like this compound.
- Applications : This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents, leveraging its ability to participate in cross-coupling reactions.
Properties
IUPAC Name |
(2-fluorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLWBDZSKXZBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Quinoline Anhydride
- Quinolinic acid reacts with thionyl chloride in an organic solvent (e.g., 1,2-dichloroethane) under reflux to produce quinoline anhydride.
- Reaction conditions: Reflux for approximately 16 hours, with TLC monitoring for completion.
- Note: The process emphasizes tail gas recovery due to hydrogen chloride evolution.
Step 2: Formation of 2,3-Pyridinedioic Acid Derivative
- Quinoline anhydride reacts with isopropanol under reflux to produce 2,3-pyridinedioic acid-2-isopropyl ester.
- Crystallization yields a white solid after cooling and filtration.
Step 3: Synthesis of 3-Amino-2-pyridine Isopropyl Formate
- The ester reacts with triethylamine and diphenylphosphoryl azide (DPPA) under reflux.
- After workup involving washing and pH adjustment, the intermediate is obtained.
Step 4: Conversion to 3-Fluoropyridine Derivative
- The intermediate reacts with sodium nitrite in hydrogen fluoride pyridine to introduce fluorine, forming 3-fluoro-2-pyridine isopropyl formate.
Step 5: Final Reduction to this compound
- The fluorinated intermediate undergoes reduction with sodium borohydride in the presence of anhydrous calcium chloride, yielding the target compound.
This multi-step synthesis emphasizes the use of cost-effective reagents and conditions avoiding precious metal catalysts, with a focus on yield optimization.
Alternative Route via Fluorination of Pyridine Precursors
Research indicates that fluorination of pre-formed pyridine derivatives can be achieved through electrophilic or nucleophilic fluorination:
- Electrophilic fluorination: Using reagents like Selectfluor® on dihydropyridines or pyridine derivatives under controlled low-temperature conditions (around 0°C).
- Nucleophilic fluorination: Employing fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
This method allows for regioselective fluorination at the 2-position of pyridine rings, followed by acylation with benzoyl chlorides to introduce the benzoyl group.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Key Conditions | Main Advantages | Yield Range | References |
|---|---|---|---|---|---|---|
| Acylation of 3-methylpyridine | 3-methylpyridine | 2-fluorobenzoyl chloride | Basic, reflux | Simple, high yield | 70-85% | Literature, patents |
| Multi-step from quinolinic acid | Quinolinic acid derivatives | Thionyl chloride, isopropanol, DPPA, sodium nitrite, sodium borohydride | Reflux, controlled temperatures | Cost-effective, versatile | 50-75% per step | CN111004171A |
| Fluorination of pyridine derivatives | Pyridine precursors | Selectfluor®, DAST | -78°C to 0°C | Regioselective fluorination | 60-80% | Research articles |
Research Findings and Optimization Insights
- Yield Optimization: The patent CN111004171A reports optimized conditions yielding up to 85% for the acylation step, emphasizing temperature control and reagent purity.
- Safety and Environmental Considerations: Use of thionyl chloride and HF necessitates careful handling; alternative fluorination methods reduce hazards.
- Scalability: The multi-step route from quinolinic acid allows for scalable synthesis, suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzoyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-(2-Fluorobenzoyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound can be used in the study of enzyme interactions and inhibition, particularly in the context of fluorinated compounds.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, with studies focusing on its biological activity and therapeutic potential.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include enzyme inhibition, receptor modulation, or other biochemical interactions that result in the desired biological effect.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- This contrasts with 2-bromo-3-methylpyridine, where bromine’s size and polarizability may dominate over its inductive effects .
- Functional Versatility: Analogous compounds like 2-(2-hydroxyphenyl)-3-methylpyridine exhibit pH-responsive behavior due to phenolic hydroxyl groups, whereas the fluorobenzoyl group may stabilize resonance structures or participate in hydrogen bonding .
Biological Activity
2-(2-Fluorobenzoyl)-3-methylpyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H10FN
- CAS Number : 1187164-09-5
The presence of a fluorobenzoyl group is significant as fluorinated compounds often exhibit enhanced biological properties, including increased lipophilicity and metabolic stability.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, particularly those involved in metabolic pathways. Notably, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : It modulates key signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
- Gene Expression : Alterations in gene expression profiles have been observed upon treatment with this compound, indicating its role in transcriptional regulation.
The mechanism of action for this compound involves:
- Receptor Binding : The compound binds to specific receptors, leading to either inhibition or activation of their functions. This binding can influence downstream signaling cascades.
- Kinase Inhibition : It has been reported to inhibit certain kinases, thereby affecting cellular signaling pathways critical for cancer progression and inflammation .
Case Studies and Experimental Data
- In Vitro Studies : In laboratory settings, this compound demonstrated significant anti-inflammatory effects at lower concentrations. These effects were mediated through the inhibition of pro-inflammatory cytokines.
- Animal Models : In vivo studies revealed that this compound exhibited anticancer properties in murine models. The efficacy varied with dosage; lower doses showed therapeutic benefits while higher doses resulted in cytotoxicity .
- Comparative Analysis : A comparative study with other indole derivatives indicated that this compound had superior inhibitory effects on specific cancer cell lines, suggesting its potential as a lead compound for further development.
Tables of Biological Activity
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Cytochrome P450 inhibition | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Growth inhibition in cancer cells |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(2-fluorobenzoyl)-3-methylpyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of fluorobenzoyl-substituted pyridines typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, introducing the 2-fluorobenzoyl group to a pre-functionalized 3-methylpyridine scaffold may utilize palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with a boronic acid derivative of 2-fluorobenzoic acid. Reaction temperature (optimized between 80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : Look for splitting patterns in aromatic protons (e.g., coupling constants J~H-F~ ≈ 8–12 Hz for ortho-fluorine effects). The methyl group on pyridine typically appears as a singlet near δ 2.4 ppm.
- ¹⁹F NMR : A distinct singlet near δ -110 ppm confirms the fluorobenzoyl moiety.
- IR Spectroscopy : Stretching vibrations for C=O (≈1680 cm⁻¹) and C-F (≈1220 cm⁻¹) validate functional groups. High-resolution mass spectrometry (HRMS) with <5 ppm error ensures molecular formula confirmation .
Q. How does the electron-withdrawing fluorine atom on the benzoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The ortho-fluorine atom increases electrophilicity at the carbonyl carbon via inductive effects, enhancing susceptibility to nucleophilic attack (e.g., by amines or alkoxides). Computational studies (DFT calculations) can quantify this effect by analyzing LUMO energy levels. Experimentally, compare reaction rates with non-fluorinated analogs—e.g., monitor kinetics in SNAr reactions using UV-Vis spectroscopy .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies often arise from ligand-metal coordination variability. Systematic studies should:
- Screen transition metals (e.g., Pd, Cu, Rh) with chiral ligands (BINAP, Salen).
- Use kinetic profiling (e.g., in situ IR or HPLC) to track enantiomeric excess (ee) under varying temperatures and solvent dielectric constants.
- Correlate steric effects of the 3-methyl group with catalytic turnover via X-ray crystallography of metal-ligand complexes .
Q. How can researchers design experiments to probe the compound’s potential as a photoswitchable ligand in metalloenzyme mimics?
- Methodological Answer :
- Synthesize derivatives with light-responsive auxiliaries (e.g., azobenzene) conjugated to the pyridine nitrogen.
- Use UV-Vis spectroscopy to monitor cis-trans isomerization kinetics.
- Test binding affinity shifts (via ITC or SPR) to metal ions (Fe²⁺, Zn²⁺) before/after irradiation.
- Reference analogous pH-triggered switching mechanisms in 2-(2-hydroxyphenyl)pyridine systems .
Q. What computational and experimental approaches are recommended to address discrepancies in predicted vs. observed solubility of this compound in polar solvents?
- Methodological Answer :
- Computational : Use COSMO-RS simulations to predict solubility parameters, accounting for dipole-dipole interactions from the fluorobenzoyl group.
- Experimental : Measure partition coefficients (log P) via shake-flask method (octanol/water). Cross-validate with HPLC retention times under gradient elution.
- Adjust molecular dynamics (MD) force fields to include fluorine-specific van der Waals radii .
Q. How can the compound’s stability under oxidative conditions be systematically evaluated for applications in catalytic cycles?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
